molecular formula C18H14O10 B1667744 Barbatolic acid CAS No. 529-50-0

Barbatolic acid

Cat. No. B1667744
CAS RN: 529-50-0
M. Wt: 390.3 g/mol
InChI Key: QAUIZXBSXBMGCF-UHFFFAOYSA-N
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Description

Barbatolic Acid is a natural lichen-derived small-molecule . It is an organic compound based on a pyrimidine heterocyclic skeleton . It is the parent compound of barbiturate drugs, although barbatolic acid itself is not pharmacologically active .


Synthesis Analysis

Barbituric acid is a chemical building block in the laboratory synthesis of riboflavin (vitamin B2) and in a method of producing the pharmaceutical drug minoxidil . It is one of the four ingredients in the synthesis of riboflavin .


Molecular Structure Analysis

The chemical formula of Barbatolic Acid is C18H14O10 . It has a molecular weight of 390.300 . Barbatolic acid contains total 43 bond(s); 29 non-H bond(s), 16 multiple bond(s), 7 rotatable bond(s), 4 double bond(s), 12 aromatic bond(s), 2 six-membered ring(s), 1 carboxylic acid(s) (aromatic), 1 ester(s) (aromatic), 2 aldehyde(s) (aromatic), 1 hydroxyl group(s) .


Chemical Reactions Analysis

Barbatolic acid was isolated from the acetone extract of Bryoria capillaris . The exact chemical reactions involving Barbatolic acid are not well documented in the available literature.


Physical And Chemical Properties Analysis

Barbatolic acid is an odorless powder soluble in water . The melting point is 245 °C (473 °F; 518 K) and the boiling point is 260 °C (500 °F; 533 K) . It is soluble in water at 142 g/L (20 °C) .

Scientific Research Applications

Anti-Cancer Potential

Barbatolic acid, isolated from the lichen Bryoria capillaris, has been investigated for its anti-breast cancer and anti-angiogenic potential. Studies utilizing human umbilical vein endothelial cells (HUVECs), human breast ductal carcinoma (T-47D), and cisplatin-resistant BRCA2-mutated human breast TNM stage IV adenocarcinoma (HCC1428) cells have shown that barbatolic acid exhibits cytotoxic potential and inhibits endothelial tube formation and cellular migration, suggesting its effectiveness as an anti-angiogenic and anti-migratory agent. Further research is needed to explore the mechanisms of its activity in both in vitro and in vivo settings (Varol, 2018).

Antimicrobial Activity

Barbatolic acid has demonstrated considerable antimicrobial effects against various pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, yeasts, and filamentous fungi. Notably, it has shown significant efficacy against the infectious pathogen Mycobacterium tuberculosis H37Rv, indicating its potential as a therapeutic agent in combating tuberculosis and other microbial infections (Yilmaz Sarizl et al., 2016).

Potential in Controlling Schistosomiasis

Barbatic acid, a compound related to barbatolic acid, has been studied for its biological activity against the mollusks Biomphalaria glabrata and Schistosoma mansoni cercariae, which are integral to the life cycle of the parasite causing schistosomiasis. This study highlights the potential of barbatic acid in controlling these species, suggesting a novel approach for the large-scale control or eradication of schistosomiasis (Martins et al., 2017).

Antioxidant and Anticancer Properties

Research on other lichen-derived compounds, such as usnic acid and extracts from Usnea barbata, which have similar properties to barbatolic acid, has revealed their potential antioxidant and anticancer properties. Studies have focused on their cytotoxic effects on various tumor cells, indicating the broader potential of lichen-derived compounds in cancer treatment (Popovici et al., 2021).

Safety And Hazards

Overdose of barbiturate drugs can cause respiratory depression and death . Barbiturates are dependence-producing, and abrupt cessation of high doses can result in a very medically serious, even lethal, withdrawal syndrome . Barbituric acid derivatives are considered DEA Schedule III controlled substances .

Future Directions

Barbatolic acid is a promising anti-angiogenic and anti-migratory agent . The findings suggest that the underlying activity mechanisms should be investigated by further in vitro and in vivo experiments . Lichens represent a rich source of bioactive molecules that have great potential of their clinical utility in cancer disease .

properties

IUPAC Name

3-formyl-6-[(3-formyl-2,4-dihydroxy-6-methylbenzoyl)oxymethyl]-2,4-dihydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O10/c1-7-2-11(21)9(4-19)15(23)13(7)18(27)28-6-8-3-12(22)10(5-20)16(24)14(8)17(25)26/h2-5,21-24H,6H2,1H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAUIZXBSXBMGCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C(=O)OCC2=CC(=C(C(=C2C(=O)O)O)C=O)O)O)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001126675
Record name (2-Carboxy-4-formyl-3,5-dihydroxyphenyl)methyl 3-formyl-2,4-dihydroxy-6-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001126675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Barbatolic acid

CAS RN

529-50-0
Record name (2-Carboxy-4-formyl-3,5-dihydroxyphenyl)methyl 3-formyl-2,4-dihydroxy-6-methylbenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=529-50-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Carboxy-4-formyl-3,5-dihydroxyphenyl)methyl 3-formyl-2,4-dihydroxy-6-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001126675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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